1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene
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Overview
Description
1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound with the molecular formula C10H7BrF4. It is a brominated aromatic compound featuring a tetrafluorocyclobutyl group attached to the benzene ring.
Preparation Methods
The synthesis of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene typically involves the bromination of 3-(2,2,3,3-tetrafluorocyclobutyl)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination .
Chemical Reactions Analysis
1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a different aryl or vinyl group. These reactions typically use palladium catalysts and bases like potassium carbonate.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structural properties make it useful in the design of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, undergoing various chemical transformations to yield the desired product. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, which would depend on the specific structure of the final drug molecule .
Comparison with Similar Compounds
1-Bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene can be compared to other brominated aromatic compounds, such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound also features a bromine atom on the benzene ring but has a trifluoromethoxy group instead of a tetrafluorocyclobutyl group.
1-Bromo-2,3,5,6-tetrafluorobenzene: This compound has multiple fluorine atoms on the benzene ring, making it highly electron-deficient and reactive in various coupling reactions.
The uniqueness of this compound lies in its tetrafluorocyclobutyl group, which imparts distinct steric and electronic properties compared to other fluorinated or brominated aromatic compounds .
Properties
IUPAC Name |
1-bromo-3-(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4/c11-7-3-1-2-6(4-7)8-5-9(12,13)10(8,14)15/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTKXUXYOPQZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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